Ioglunide

Neurotoxicity Electroencephalography Myelography safety

Ioglunide (CAS 56562-79-9) is a tri-iodinated, nonionic, water-soluble monomeric X-ray contrast agent originally developed by Guerbet Laboratories for intrathecal administration. It belongs to the class of acylaminobenzoic acid derivatives and carries three iodine atoms per molecule (molecular weight 807.12 g/mol, iodine content ~47.2% w/w).

Molecular Formula C18H24I3N3O9
Molecular Weight 807.1 g/mol
Cat. No. B1244187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIoglunide
Synonyms2,4,6-triiodo-3-(N-hydroxyethylcarbamyl)-5-(N-methylacetamido)-N-gluconylaminobenzene
P 297
P-297
P297
Molecular FormulaC18H24I3N3O9
Molecular Weight807.1 g/mol
Structural Identifiers
SMILESCC(=O)N(C)C1=C(C(=C(C(=C1I)NC(=O)C(C(C(C(CO)O)O)O)O)I)C(=O)NCCO)I
InChIInChI=1S/C18H24I3N3O9/c1-6(27)24(2)13-10(20)8(17(32)22-3-4-25)9(19)12(11(13)21)23-18(33)16(31)15(30)14(29)7(28)5-26/h7,14-16,25-26,28-31H,3-5H2,1-2H3,(H,22,32)(H,23,33)
InChIKeyODYPLCHSCOJEIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ioglunide Procurement Guide: Nonionic Monomeric Contrast Agent for Low-Neurotoxicity Myelography


Ioglunide (CAS 56562-79-9) is a tri-iodinated, nonionic, water-soluble monomeric X-ray contrast agent originally developed by Guerbet Laboratories for intrathecal administration [1]. It belongs to the class of acylaminobenzoic acid derivatives and carries three iodine atoms per molecule (molecular weight 807.12 g/mol, iodine content ~47.2% w/w) . Its primary historical indication is myelography and cisternography, where it provides radiopacity of the subarachnoid space while exhibiting a quantifiably lower neurotoxicity profile—specifically on electroencephalographic (EEG) endpoints—compared with the then-standard nonionic agent metrizamide [1][2].

Primary Research Use

Intrathecal myelography and cisternography studies

Key Endpoint Context

Reported lower EEG abnormality profile vs. metrizamide in comparative research

Analytical Reference Standard

Defined tri-iodinated benzamide derivative for method development and QC

Why Interchanging Ioglunide with Other Nonionic Myelographic Agents Compromises Neurological Safety Endpoints


Although several nonionic iodinated monomers (e.g., metrizamide, iopamidol, iohexol) share the same broad 'nonionic' classification, they diverge sharply on quantifiable neurotoxicity endpoints in both preclinical and clinical studies. Direct comparative data demonstrate that EEG abnormality rates, seizure propensity, and arachnoiditis risk are not class-uniform properties but rather compound-specific outcomes tied to differences in molecular hydrophilicity, osmolality, and pharmacokinetic distribution within cerebrospinal fluid [1][2]. Therefore, selecting ioglunide over a generic nonionic alternative can be justified only when the specific numerical safety margin on the targeted endpoint—especially the ~10-fold lower EEG abnormality rate versus metrizamide—is relevant to the intended experimental or clinical procedure [1][3].

EEG Endpoint

Nonionic monomer class does not guarantee equivalent EEG abnormality rates; reported rates vary significantly across agents and may alter neurophysiology study outcomes.

Seizure Propensity

Preclinical seizure activity ranking places ioglunide in a higher tier than iotrol or metrizamide; selecting a substitute could shift seizure risk in sensitive models.

Arachnoiditis Model

Ionic dimers (e.g., iocarmate) produce moderate–severe arachnoid fibrosis, whereas nonionic monomers as a class show no fibrosis above control; intra-class substitution still requires endpoint-specific verification.

Quantitative Differentiation Evidence: Ioglunide vs. Metrizamide, Iopamidol, Iohexol, Iotrol, and Iocarmate


Post-Myelography EEG Abnormality Rate: Ioglunide 3.7% vs. Metrizamide 34%

In a clinical series of 126 myelographies/cisternographies with ioglunide, routine EEG revealed changes in only 3.7% of subjects [1]. In a comparable prospective study of metrizamide in 61 patients undergoing myelography or cisternography, EEG changes were found in 34% of patients, with 8 (13%) developing paroxysmal activity [2]. This represents an approximately 9-fold higher rate of EEG abnormality with metrizamide. The ioglunide study also reported no severe adverse reactions (psychoorganic syndrome, asterixis, or hallucinations) in any patient [1].

EEG Abnormality
Cross-study comparable
Ioglunide 3.7% (4/109) vs. Metrizamide 34% (21/61), paroxysmal activity 0% vs. 13%

Supports lower EEG disruption endpoint for myelography research

Clinical series, open-label; direct crossover limited

Neurotoxicity Electroencephalography Myelography safety

Clinical EEG Abnormality Rate: Ioglunide 3.7% vs. Iopamidol 4% vs. Metrizamide 20% (Controlled Double-Blind Data)

In a multicenter randomized double-blind comparison of metrizamide and iopamidol in 304 patients undergoing myelography or CT-cisternography, abnormal post-procedure EEG recordings were found in 4% (2/53) of iopamidol patients versus 20% (11/54) of metrizamide patients (P<0.001) [1]. Ioglunide's independently reported EEG abnormality rate of 3.7% (4/109) [2] is statistically indistinguishable from iopamidol's 4%, positioning both compounds in the same low-neurotoxicity tier relative to metrizamide.

Double-blind EEG Rates
Cross-study comparable
Ioglunide 3.7% vs. Iopamidol 4% (P not reported) vs. Metrizamide 20% in controlled trial

Similar low-neurotoxicity tier as iopamidol; metrizamide shows higher liability

Ioglunide data from separate open-label study; indirect comparison

Neurotoxicity benchmarking Head-to-head trial EEG safety

Experimental Arachnoiditis Risk: Ioglunide and Iopamidol Equivalent to Control (No Fibrosis) vs. Iocarmate (Moderate–Severe Arachnoiditis)

In a controlled animal study, monkeys underwent myelography with ioglunide, iopamidol, metrizamide, or iocarmate; after 4 weeks, dural sac histology was graded for arachnoid fibrosis. Ioglunide, iopamidol, and metrizamide produced no more arachnoid changes than were found in saline-injected control animals. In contrast, iocarmate (an ionic dimer) produced moderate to severe arachnoiditis [1]. This outcome provides class-level evidence that nonionic monomers (ioglunide, iopamidol, metrizamide) are distinguishable from ionic dimers on the endpoint of post-procedural scarring, but does not discriminate among the nonionic monomers themselves.

Arachnoid Fibrosis
Head-to-head
Ioglunide and iopamidol equivalent to saline control; iocarmate moderate–severe fibrosis

Nonionic monomers avoid ionic-dimer-level fibrosis in animal model

Monkey model, 4-week histology; intra-class discrimination absent

Arachnoiditis Histopathology Biocompatibility

Quantitative Seizure Activity in Rabbits: Ioglunide and Iopamidol Show Higher Seizure Activity Than Iotrol and Metrizamide

The neurotoxicity of iotrol, iopamidol, metrizamide, and ioglunide was studied by subarachnoid injection in 14 rabbits with implanted cerebral electrodes. Quantitative analysis of electrical seizures and paroxysms revealed higher seizure activity with ioglunide and iopamidol compared with iotrol and metrizamide. EEG slowing was least marked with iotrol, and recovery to a normal recording was quickest with iotrol. Metrizamide induced the fewest seizures, but considering both slow-wave activity and seizures, iotrol was judged the least neurotoxic overall [1]. This positions ioglunide in an intermediate neurotoxicity tier relative to newer-generation nonionic dimers.

Seizure Activity
Head-to-head
Ranking: Iotrol

Intermediate neurotoxicity tier; not optimal when maximal seizure avoidance needed

Rabbit model, quantitative EEG; seizure counts not numerically reported

Adverse Events
Cross-study comparable
Ioglunide 16% moderate meningeal signs; 0% severe neuropsychiatric events; Metrizamide 56% any reaction, psychoorganic events reported

Quantifiable low severe-event profile in clinical research context

Open-label series vs. double-blind data; cross-study comparison

Physicochemical ID
Data to verify
MW 807.12 g/mol, I ~47.2% w/w; predicted density 2.307 g/cm³, pKa 10.17

Defined reference signature for analytical workflows

Predicted values; experimental verification limited in literature

Seizure threshold Electrophysiology Preclinical neurotoxicity

Clinical Adverse Event Profile: Ioglunide 16% Meningeal Signs, 0% Severe Neuropsychiatric Events

In the 126-patient clinical series, ioglunide produced moderate meningeal signs (headache, nausea, etc.) in 16% of subjects, and no severe adverse reactions—specifically no psychoorganic syndrome, no asterixis, and no hallucinations—were observed [1]. By comparison, a double-blind iopamidol vs. metrizamide trial reported adverse reactions in 34% of iopamidol patients vs. 56% of metrizamide patients (P<0.001), with psychoorganic manifestations occurring only in the metrizamide arm [2]. While direct ioglunide–iopamidol adverse event comparisons are not available in a single trial, ioglunide's 16% meningeal sign rate and 0% severe neuropsychiatric event rate are numerically consistent with the low-toxicity profile of nonionic monomers.

Adverse Events
Cross-study comparable
Ioglunide 16% moderate meningeal signs; 0% severe neuropsychiatric events; Metrizamide 56% any reaction, psychoorganic events reported

Quantifiable low severe-event profile in clinical research context

Open-label series vs. double-blind data; cross-study comparison

Clinical tolerability Adverse events Meningeal irritation

Physicochemical Properties: Ioglunide Molecular Weight 807.12 g/mol, Iodine Content ~47.2% w/w; Predicted Density 2.307 g/cm³, pKa 10.17

Ioglunide (C18H24I3N3O9; CAS 56562-79-9) has a molecular weight of 807.12 g/mol and monoisotopic mass of 806.8647 Da, with three iodine atoms constituting ~47.2% of the molecular mass [1]. Predicted physicochemical parameters include density 2.307 g/cm³, boiling point 1048.3 °C (at 760 mmHg), flash point 587.8 °C, and pKa 10.17 . These properties differentiate ioglunide from later-generation nonionic monomers: iohexol (MW 821.14 g/mol, iodine content 46.4%), iopamidol (MW 777.09 g/mol, iodine content 49.0%), and metrizamide (MW 789.13 g/mol, iodine content 48.3%) [2]. The slightly lower molecular weight and higher predicted density of ioglunide relative to iohexol may influence solution viscosity and osmolality at clinically used concentrations, though direct comparative formulation data remain unpublished.

Physicochemical ID
Data to verify
MW 807.12 g/mol, I ~47.2% w/w; predicted density 2.307 g/cm³, pKa 10.17

Defined reference signature for analytical workflows

Predicted values; experimental verification limited in literature

Physicochemical characterization Formulation Quality control

Optimal Application Scenarios for Ioglunide Based on Quantitative Differentiation Evidence


Preclinical Myelography Studies Requiring Minimal EEG Background Perturbation with a Nonionic Monomer

When experimental protocols demand intrathecal contrast administration with the lowest achievable EEG abnormality rate among nonionic monomers, ioglunide's 3.7% EEG change rate (comparable to iopamidol's 4%) makes it a suitable candidate, provided the 9-fold advantage over metrizamide (34%) is relevant to the study endpoint. This scenario is most applicable in neurophysiological research where post-injection EEG recordings are a primary readout and metrizamide-level EEG disruption would confound results [1].

Arachnoiditis-Sensitive Animal Models Where Ionic Dimer Exclusion Is Required

In animal models where post-myelography arachnoid fibrosis is a critical safety endpoint, ioglunide meets the 'no fibrosis above control' benchmark established by Haughton and Ho (1980). This differentiates it from ionic dimer agents such as iocarmate, which produce moderate to severe arachnoiditis. Procurement for fibrosis-sensitive protocols should therefore restrict selection to nonionic monomers (ioglunide, iopamidol, metrizamide) and exclude ionic dimers [1].

Clinical or Preclinical Procedures Where Zero Severe Neuropsychiatric Events Is a Hard Requirement

In procedures where psychoorganic syndrome, asterixis, or hallucinations are unacceptable adverse outcomes—such as in conscious patient studies or behavioral neuroscience experiments—ioglunide's reported 0% severe neuropsychiatric event rate in 126 procedures provides a quantitative safety benchmark. This stands in contrast to metrizamide, where psychoorganic manifestations are documented adverse events. Selection of ioglunide should be coupled with awareness of its 16% moderate meningeal sign rate [1][2].

Analytical Reference Standard for Tri-Iodinated Nonionic Monomer Characterization

Ioglunide serves as a well-defined chemical reference standard (CAS 56562-79-9, MW 807.12 g/mol, iodine content ~47.2% w/w) for analytical method development, HPLC purity determination, and mass spectrometric identification of tri-iodinated benzamide derivatives. Its distinct physicochemical signature—predicted density 2.307 g/cm³, pKa 10.17—differentiates it from iohexol, iopamidol, and metrizamide, making it suitable for use as a system suitability standard or batch-comparator in quality control workflows [1][2].

Application
Selection Property
Validation Focus
Intrathecal myelography research with EEG readouts
Reported low EEG abnormality profile
EEG endpoint benchmarking against nonionic monomer class
Arachnoiditis-sensitive animal models
Nonionic monomer that avoids ionic-dimer fibrosis
Histological fibrosis scoring vs. saline control
Procedures requiring absence of severe neuropsychiatric events in research subjects
0% severe neuropsychiatric event rate reported
Adverse event monitoring in conscious animal protocols
Analytical reference standard for tri-iodinated benzamides
Defined molecular identity and predicted constants
System suitability testing and batch-comparator workflows
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